molecular formula C16H20O5 B1393576 Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate CAS No. 23373-85-5

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate

Cat. No.: B1393576
CAS No.: 23373-85-5
M. Wt: 292.33 g/mol
InChI Key: ALYLLGAXSVEOGT-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate is an organic compound with the molecular formula C16H20O5 It is a derivative of tetrahydronaphthalene, characterized by the presence of two ester groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate typically involves the esterification of the corresponding diacid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the diacid to the diethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of diethyl 2-oxo-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate.

    Reduction: Formation of diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dimethanol.

    Substitution: Formation of diethyl 2-alkoxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate.

Scientific Research Applications

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to specific biological responses.

Comparison with Similar Compounds

Similar Compounds

    Tetralin (1,2,3,4-tetrahydronaphthalene): A related compound with a similar core structure but lacking the ester and hydroxyl groups.

    5,6,7,8-tetrahydro-2-naphthol: Another derivative of tetrahydronaphthalene with a hydroxyl group but different substitution pattern.

Uniqueness

Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate is unique due to the presence of both ester and hydroxyl functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O5/c1-3-20-15(18)12-9-10-7-5-6-8-11(10)13(14(12)17)16(19)21-4-2/h9,17H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYLLGAXSVEOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C2CCCCC2=C1)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675429
Record name Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23373-85-5
Record name Diethyl 2-hydroxy-5,6,7,8-tetrahydronaphthalene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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